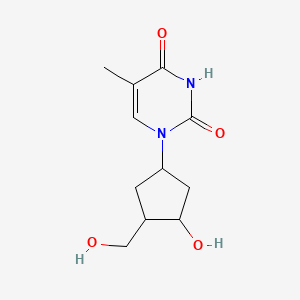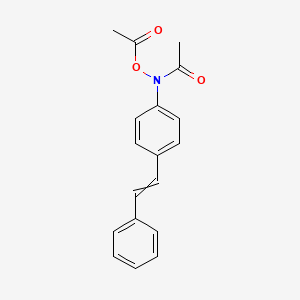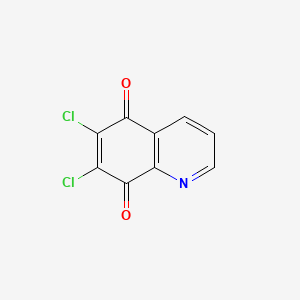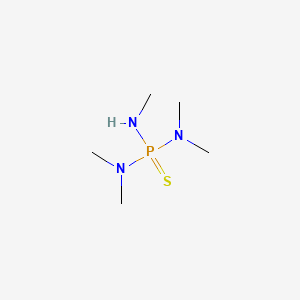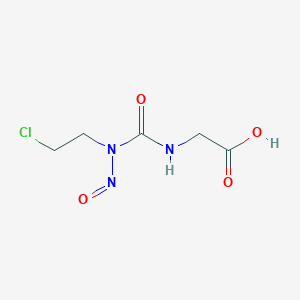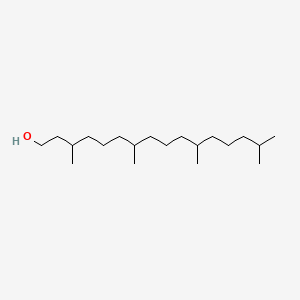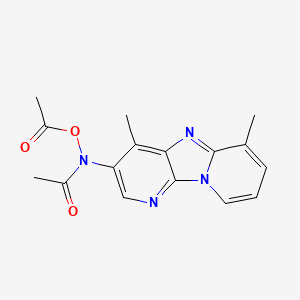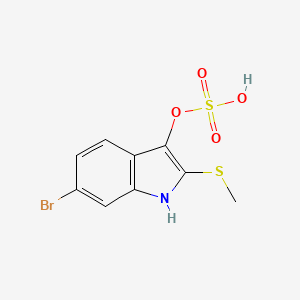
Tyrindoxyl sulfate
説明
Tyrindoxyl sulfate is a prochromogen . It is the ultimate precursor of Tyrian purple, a historically important dye traditionally obtained from the hypobranchial glands of the Muricidae (Neogastropoda: Mollusca) .
Synthesis Analysis
Tyrindoxyl sulfate undergoes a desulfonation to form tyrindoxyl, by the action of a purpurase identified as arylsulfatase . This is a transient compound formed from tyrindoxyl sulfate by enzymatic removal of the sulfate group .Molecular Structure Analysis
The molecular mass of tyrindoxyl sulfate corresponds to m/z 337, 339 (Br 79 Br 81) [M + H] + .Chemical Reactions Analysis
Under oxidative conditions, tyrindoxyl leads to tyrindoleninone . Coupling between tyrindoxyl and tyrindoleninone affords the green intermediate tyriverdine .Physical And Chemical Properties Analysis
Tyrindoxyl sulfate is a white compound . It is very readily oxidized by air .科学的研究の応用
Antioxidant Properties
A study by Atzeri et al. (2016) explored the antioxidant activity of sulfate metabolites of hydroxytyrosol (HT) and tyrosol (TYR) in comparison with their parent compounds. The findings indicated that HT and TYR sulfate metabolites effectively counteracted the oxidizing action of oxidized cholesterol, suggesting their potential as antioxidants in protecting intestinal cells. This implies that sulfate metabolites, potentially including Tyrindoxyl sulfate, could retain the beneficial effects of their parent compounds and exert biological actions themselves (Atzeri et al., 2016).
Role in Marine Organisms
Westley and Benkendorff (2007) investigated the biosynthetic routes leading to sexual differences in pigmentation in marine molluscs. The study discovered Tyrindoxyl sulfate as a prochromogen in both male and female muricid molluscs. This finding sheds light on the sex-specific genesis of Tyrian purple in these species and provides a model for investigating chemical divergences in marine invertebrates (Westley & Benkendorff, 2007).
Sulfation in Plant Hormones
Kaufmann and Sauter (2019) discussed the role of sulfated peptides as plant hormones. These peptides, which undergo sulfation at tyrosine residues, are active at nanomolar concentrations and are involved in various developmental processes and pathogen immunity in plants. The study emphasizes the significance of sulfation, possibly including Tyrindoxyl sulfate, in the functioning of these plant hormones (Kaufmann & Sauter, 2019).
Potential in Anti-Inflammatory Properties
A study by Rahman et al. (2021) focused on the anti-inflammatory properties of brominated indoles, including Tyrindoxyl sulfate, derived from marine molluscs. The research highlighted the potential of these compounds in selectively inhibiting inflammatory mediators, suggesting their role as therapeutic agents in mitigating inflammation (Rahman et al., 2021).
Use in Scale Inhibition
Zhang et al. (2017) investigated the effectiveness of modified polyaspartic acid (PASP) scale inhibitors, which included Tyr-SA-PASP, for the inhibition of calcium sulfate in cooling water. The study demonstrated the high inhibition performance of these modified PASP scale inhibitors, indicating the potential application of Tyrindoxyl sulfate in industrial scale inhibition processes (Zhang et al., 2017).
将来の方向性
The validated method for the extraction and analysis of secondary metabolites found in the hypobranchial gland of the muricid Dicathais orbita, using high performance liquid chromatography–mass spectrometry (HPLC-MS) with diode array detector (DAD), was found to be simple, reproducible, precise, and suitable for quantification of the secondary metabolites of muricid molluscs for dye precursor and nutraceutical quality control, as well as applications in marine chemical ecology . This opens up new avenues for future research in this area.
特性
IUPAC Name |
(6-bromo-2-methylsulfanyl-1H-indol-3-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4S2/c1-16-9-8(15-17(12,13)14)6-3-2-5(10)4-7(6)11-9/h2-4,11H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATFYAMEGITBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=C(N1)C=C(C=C2)Br)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996126 | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1H-indol-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrindoxyl sulfate | |
CAS RN |
74626-31-6 | |
| Record name | Tyrindoxyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74626-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indol-3-ol, 6-bromo-2-(methylthio)-, hydrogen sulfate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074626316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1H-indol-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



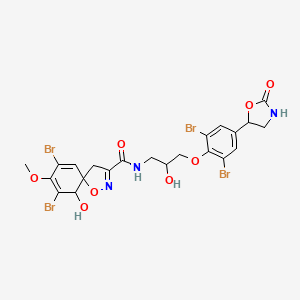
![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1222819.png)
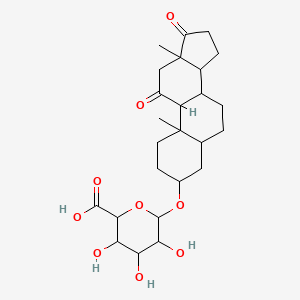
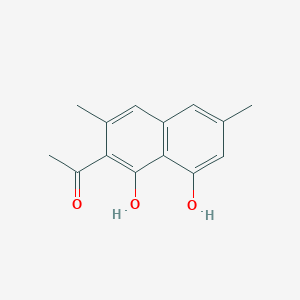
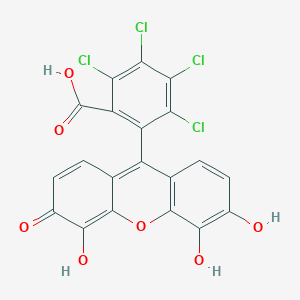
![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)
![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)
